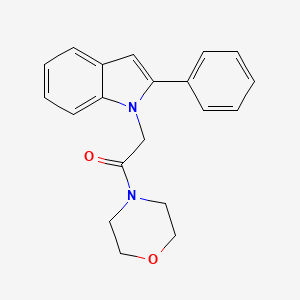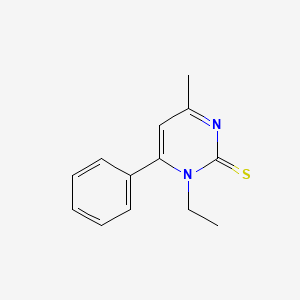![molecular formula C15H11BrClNS B12910499 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole CAS No. 336186-27-7](/img/structure/B12910499.png)
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 4-chlorothiophenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A base such as potassium carbonate is used to deprotonate the thiophenol, facilitating the nucleophilic substitution reaction.
Procedure: The 5-bromoindole is reacted with 4-chlorothiophenol in the presence of a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, typically around 100-120°C, for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, DMF, DMSO, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
5-Bromo-2-methyl-1H-indole: Lacks the sulfanyl and chlorophenyl groups, resulting in different biological activities.
3-[(4-Chlorophenyl)sulfanyl]-2-methyl-1H-indole: Lacks the bromine atom, which may affect its reactivity and biological properties.
5-Bromo-3-phenylsulfanyl-2-methyl-1H-indole: Similar structure but with a phenyl group instead of a chlorophenyl group, leading to different interactions and activities.
Uniqueness
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole is unique due to the presence of both bromine and chlorophenylsulfanyl groups. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
336186-27-7 |
|---|---|
分子式 |
C15H11BrClNS |
分子量 |
352.7 g/mol |
IUPAC 名称 |
5-bromo-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11BrClNS/c1-9-15(19-12-5-3-11(17)4-6-12)13-8-10(16)2-7-14(13)18-9/h2-8,18H,1H3 |
InChI 键 |
YTGBMNPGEOUCTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)

![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)

![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)







![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
